molecular formula C6H4ClF3N2 B1596834 3-Chloro-6-(trifluoromethyl)pyridin-2-amine CAS No. 886762-09-0

3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B1596834
CAS RN: 886762-09-0
M. Wt: 196.56 g/mol
InChI Key: MXLDGVNJAZZYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It has a molecular weight of 196.56 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves the use of various trifluoromethyl-containing building blocks . A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is 1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Comprehensive Analysis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine Applications

The compound 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a versatile chemical with a trifluoromethyl group that has found various applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Pharmaceutical Drug Development: The trifluoromethyl group in compounds like 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is known to enhance the pharmacological properties of drugs . This compound can serve as a building block in the synthesis of novel drug molecules, particularly those targeting the central nervous system and related disorders.

Agrochemical Synthesis: Trifluoromethylpyridines, a category that includes our compound of interest, are key motifs in active agrochemical ingredients . They are used in the development of pesticides and herbicides, providing protection for crops against a variety of pests and diseases.

Veterinary Medicine: Similar to its use in human pharmaceuticals, this compound’s derivatives are also applied in veterinary medicine. They contribute to the creation of treatments for animals, enhancing the health and productivity of livestock.

Organic Synthesis Intermediates: The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities necessary for various research and industrial applications.

Material Science: In material science, the compound’s derivatives can be used to modify surface properties of materials, contributing to the development of advanced materials with specific desired characteristics.

Analytical Chemistry: As a reagent, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine can be used in analytical procedures to detect or quantify other substances, due to its reactive nature and distinctive chemical signature.

Biological Studies: This compound is utilized in biological studies to understand the role of trifluoromethyl groups in biological systems. It helps in exploring the bioactivity and metabolic pathways of fluorinated compounds in living organisms.

Hepatitis C Treatment Research: There is research into using derivatives of this compound in the treatment of Hepatitis C. It has been used as a reactant in the synthesis of hybrid molecules that inhibit NS5B, a crucial protein in the replication of the Hepatitis C virus .

Safety and Hazards

The safety information for this compound includes the GHS07 pictogram and the signal word "Warning" .

Future Directions

TFMP derivatives are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDGVNJAZZYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381987
Record name 3-chloro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(trifluoromethyl)pyridin-2-amine

CAS RN

886762-09-0
Record name 3-chloro-6-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.